molecular formula C12H22BrNO2 B8210901 Tert-butyl 4-(bromomethyl)azepane-1-carboxylate

Tert-butyl 4-(bromomethyl)azepane-1-carboxylate

Cat. No.: B8210901
M. Wt: 292.21 g/mol
InChI Key: FTCIQZVUJOZTNU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(bromomethyl)azepane-1-carboxylate is an organic compound with the molecular formula C11H20BrNO2. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a tert-butyl ester and a bromomethyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(bromomethyl)azepane-1-carboxylate typically involves the bromination of a suitable azepane precursor. One common method is the radical bromination of 4-methylazepane-1-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(bromomethyl)azepane-1-carboxylate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.

    Reduction: Performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere conditions.

Major Products Formed

    Nucleophilic Substitution: Produces various substituted azepane derivatives.

    Oxidation: Yields carboxylic acids or aldehydes.

    Reduction: Results in the formation of methyl-substituted azepane derivatives.

Scientific Research Applications

Tert-butyl 4-(bromomethyl)azepane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Its derivatives are studied for their interactions with biological targets.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds. Its structural features are of interest in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique reactivity is leveraged in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(bromomethyl)azepane-1-carboxylate depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the introduction of various nucleophiles. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: Similar structure but with a six-membered ring instead of a seven-membered ring.

    Tert-butyl 4-(bromomethyl)piperazine-1-carboxylate: Contains a piperazine ring, which has two nitrogen atoms in the ring structure.

    Tert-butyl 4-(bromomethyl)azetidine-1-carboxylate: Features a four-membered azetidine ring.

Uniqueness

Tert-butyl 4-(bromomethyl)azepane-1-carboxylate is unique due to its seven-membered azepane ring, which imparts distinct steric and electronic properties compared to its six-membered and four-membered counterparts. This uniqueness can influence its reactivity and interactions in both chemical and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 4-(bromomethyl)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-7-4-5-10(9-13)6-8-14/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCIQZVUJOZTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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